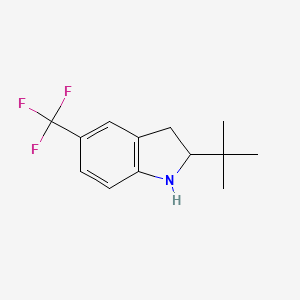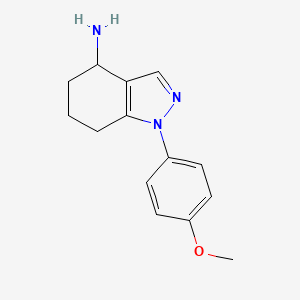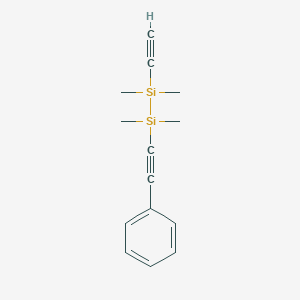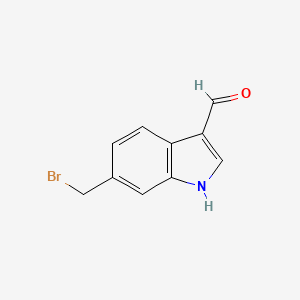
2-(tert-Butyl)-5-(trifluoromethyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(tert-Butyl)-5-(trifluorométhyl)indoline est un composé organique qui appartient à la famille des indolines. Les indolines sont des composés bicycliques constitués d'un cycle benzénique fusionné à un cycle pyrrole. La présence des groupes tert-butyle et trifluorométhyle dans ce composé confère des propriétés chimiques uniques, ce qui le rend intéressant dans divers domaines de la recherche scientifique et des applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Une méthode courante est la trifluorométhylation radicalaire des dérivés de l'indoline utilisant des agents trifluorométhylant dans des conditions radicalaires
Méthodes de production industrielle
La production industrielle de la 2-(tert-Butyl)-5-(trifluorométhyl)indoline peut impliquer des systèmes de microréacteurs à écoulement continu, qui offrent des avantages en termes d'efficacité, de polyvalence et de durabilité par rapport aux procédés discontinus traditionnels . Ces systèmes permettent un contrôle précis des conditions réactionnelles, conduisant à des rendements plus élevés et à une réduction des déchets.
Analyse Des Réactions Chimiques
Types de réactions
La 2-(tert-Butyl)-5-(trifluorométhyl)indoline peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés d'indole correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés d'indoline réduits.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur le cycle aromatique ou sur l'atome d'azote.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Des réactifs comme les halogènes, les halogénoalcanes et les nucléophiles sont utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés d'indole, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur l'échafaudage de l'indoline.
Applications de la recherche scientifique
La 2-(tert-Butyl)-5-(trifluorométhyl)indoline a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel en raison de ses propriétés chimiques uniques.
Industrie : Utilisé dans le développement de matériaux de pointe et de produits agrochimiques.
Mécanisme d'action
Le mécanisme d'action de la 2-(tert-Butyl)-5-(trifluorométhyl)indoline implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluorométhyle améliore la lipophilie, la stabilité métabolique et les propriétés pharmacocinétiques du composé . Ces propriétés permettent au composé d'interagir efficacement avec les cibles biologiques, ce qui peut conduire à des effets thérapeutiques.
Applications De Recherche Scientifique
2-(tert-Butyl)-5-(trifluoromethyl)indoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-5-(trifluoromethyl)indoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties . These properties enable the compound to effectively interact with biological targets, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(tert-Butyl)-5-méthylindoline : Structure similaire mais sans le groupe trifluorométhyle.
2-(tert-Butyl)-5-chloroindoline : Contient un atome de chlore au lieu du groupe trifluorométhyle.
2-(tert-Butyl)-5-fluoroindoline : Contient un atome de fluor au lieu du groupe trifluorométhyle.
Unicité
La 2-(tert-Butyl)-5-(trifluorométhyl)indoline est unique en raison de la présence du groupe trifluorométhyle, qui confère des propriétés chimiques distinctes telles qu'une lipophilie accrue et une stabilité métabolique. Ces propriétés la rendent particulièrement précieuse dans la recherche pharmaceutique et agrochimique .
Propriétés
Formule moléculaire |
C13H16F3N |
|---|---|
Poids moléculaire |
243.27 g/mol |
Nom IUPAC |
2-tert-butyl-5-(trifluoromethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H16F3N/c1-12(2,3)11-7-8-6-9(13(14,15)16)4-5-10(8)17-11/h4-6,11,17H,7H2,1-3H3 |
Clé InChI |
AGDXFBMWHMNMQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CC2=C(N1)C=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B11870684.png)





![6'-Methoxy-2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]](/img/structure/B11870712.png)


![3-Methyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11870724.png)
![7-(Methoxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11870726.png)
